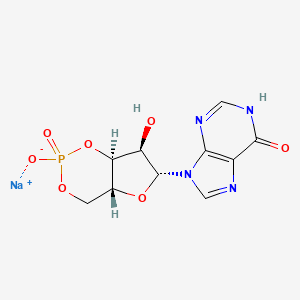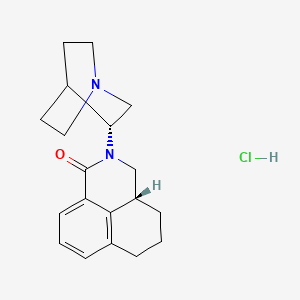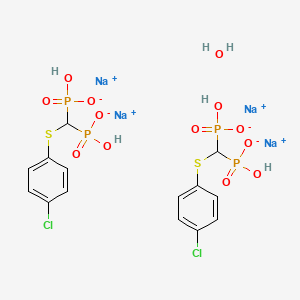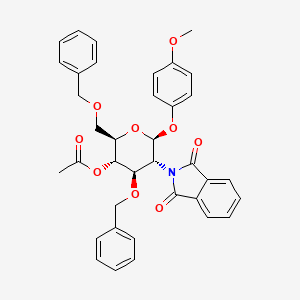
5-(Hydroxyimino)-1,3,3-trimethyl-cyclohexanecarbonitrile-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxyimino)-1,3,3-trimethyl-cyclohexanecarbonitrile-d5 is a chemical compound characterized by the presence of a hydroxyimino group and a nitrile group attached to a cyclohexane ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyimino)-1,3,3-trimethyl-cyclohexanecarbonitrile-d5 typically involves the reaction of 1,3,3-trimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxyimino)-1,3,3-trimethyl-cyclohexanecarbonitrile-d5 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitrile derivatives.
Scientific Research Applications
5-(Hydroxyimino)-1,3,3-trimethyl-cyclohexanecarbonitrile-d5 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxyimino)-1,3,3-trimethyl-cyclohexanecarbonitrile-d5 involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, affecting their function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share the hydroxyimino group but differ in their ring structure and substituents.
Ethyl cyanohydroxyiminoacetate: Similar in having a hydroxyimino group and a nitrile group, but differs in its ester functionality.
Uniqueness
5-(Hydroxyimino)-1,3,3-trimethyl-cyclohexanecarbonitrile-d5 is unique due to its specific combination of functional groups and the cyclohexane ring structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
CAS No. |
1795153-58-0 |
|---|---|
Molecular Formula |
C₁₀H₁₁D₅N₂O |
Molecular Weight |
185.28 |
Synonyms |
5-(Hydroxyimino)-3,3-dimethyl-1-methyl-d3-cyclohexanecarbonitrile-d2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B1146840.png)


